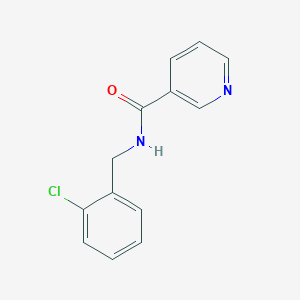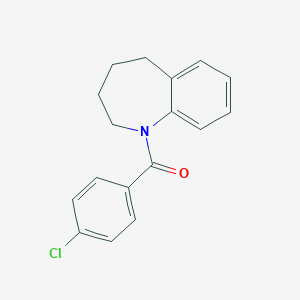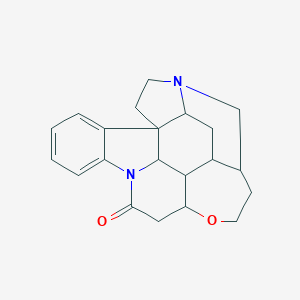
N-(2-chlorobenzyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)nicotinamide (CBNA) is a synthetic compound that belongs to the class of nicotinamide derivatives. CBNA has gained significant attention due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
N-(2-chlorobenzyl)nicotinamide exerts its effects by modulating various cellular signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism. N-(2-chlorobenzyl)nicotinamide also inhibits the activity of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are known to contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)nicotinamide has been shown to improve glucose homeostasis in animal models of type 2 diabetes. It also exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-chlorobenzyl)nicotinamide has been shown to protect neurons against oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)nicotinamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical assays. However, N-(2-chlorobenzyl)nicotinamide's limited solubility in aqueous solutions can pose a challenge for certain experiments.
Direcciones Futuras
N-(2-chlorobenzyl)nicotinamide's potential therapeutic applications and mechanism of action warrant further investigation. Future studies should focus on elucidating the molecular mechanisms underlying N-(2-chlorobenzyl)nicotinamide's effects and identifying its potential targets. Furthermore, the development of more soluble analogs of N-(2-chlorobenzyl)nicotinamide could improve its efficacy and broaden its therapeutic potential.
Métodos De Síntesis
N-(2-chlorobenzyl)nicotinamide can be synthesized by the reaction of 2-chlorobenzylamine with nicotinic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain N-(2-chlorobenzyl)nicotinamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-chlorobenzyl)nicotinamide has also been investigated for its role in treating metabolic disorders such as obesity and type 2 diabetes.
Propiedades
Nombre del producto |
N-(2-chlorobenzyl)nicotinamide |
|---|---|
Fórmula molecular |
C13H11ClN2O |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-6-2-1-4-10(12)9-16-13(17)11-5-3-7-15-8-11/h1-8H,9H2,(H,16,17) |
Clave InChI |
CMVTYGCKZFMKMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)


![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)


![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)